Diethyl 2-cyclobutylidenemalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-cyclobutylidenemalonate is a chemical compound with the CAS Number: 41589-41-7 . It has a molecular weight of 212.25 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H16O4 . The InChI code for this compound is 1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3 .Scientific Research Applications
Synthesis of Novel Compounds
- Cascade Michael-Alkylation Reactions : Diethyl benzylidenemalonates, similar in structure to Diethyl 2-cyclobutylidenemalonate, are used in cascade Michael-alkylation reactions with chloroacetophenones, facilitated by K2CO3. This method synthesizes diethyl trans-2,3-disubstituted 1,1-cyclopropane-dicarboxylates under mild conditions, confirmed by X-ray crystallography (Yang, Hua, & Shen, 2009).
Crystal Structure and Hirshfeld Surface Analysis
- Crystal Structure Analysis : Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a compound related to this compound, has been analyzed for its crystal structure, forming approximately orthogonal columns of stacked molecules. This study helps understand the molecular arrangement and interactions (Coughlin, de Bruyn, Kilgour, & Benjamin, 2019).
Chemical Reactions and Intermediates
- Reactions with α-aminoazoles : Diethyl benzylidenemalonate undergoes cyclocondensations with various α-aminoazoles, leading to the formation of functionally substituted hydrogenated pyrazolo-, triazolo-pyrimidin-5-ones, and pyrimido-benzimidazol-2-one. These reactions are significant for synthesizing various heterocyclic compounds (Lipson et al., 2007).
Pharmaceutical Research
- Synthesis of Anticancer Drug Intermediates : Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of this compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its structure is found in many kinase inhibitors, highlighting its role in cancer treatment research (Xiong et al., 2018).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, structurally related to this compound, has been studied as a corrosion inhibitor for mild steel in hydrochloric acid. It shows promising inhibition efficiency, beneficial for industrial pickling processes (Gupta et al., 2017).
Properties
IUPAC Name |
diethyl 2-cyclobutylidenepropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHQMIKQDGNIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.